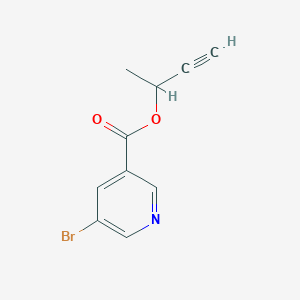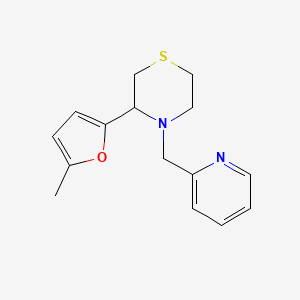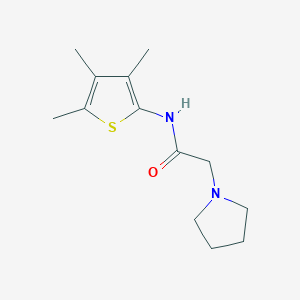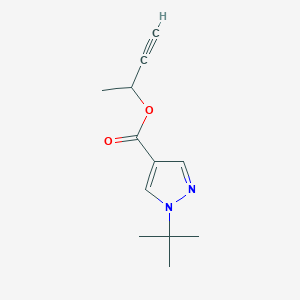
2-(6-methylpyridin-3-yl)-N-(5-pentan-2-yl-1H-pyrazol-3-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(6-methylpyridin-3-yl)-N-(5-pentan-2-yl-1H-pyrazol-3-yl)acetamide, also known as MPAA, is a novel compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a pyrazole-based analog of the widely used inhibitor, GW501516, and has been found to have unique properties that make it a promising candidate for various research studies.
Mecanismo De Acción
2-(6-methylpyridin-3-yl)-N-(5-pentan-2-yl-1H-pyrazol-3-yl)acetamide exerts its effects by binding to and activating PPARδ, which regulates the expression of various genes involved in lipid metabolism and energy homeostasis. Activation of PPARδ by 2-(6-methylpyridin-3-yl)-N-(5-pentan-2-yl-1H-pyrazol-3-yl)acetamide has been shown to increase fatty acid oxidation and glucose uptake in skeletal muscle, leading to improved metabolic function. 2-(6-methylpyridin-3-yl)-N-(5-pentan-2-yl-1H-pyrazol-3-yl)acetamide has also been shown to have anti-inflammatory effects by inhibiting the expression of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
2-(6-methylpyridin-3-yl)-N-(5-pentan-2-yl-1H-pyrazol-3-yl)acetamide has been shown to have various biochemical and physiological effects, including increased fatty acid oxidation, improved glucose uptake, and anti-inflammatory effects. It has also been shown to improve exercise performance and endurance in animal models, suggesting its potential applications in sports medicine and performance enhancement.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-(6-methylpyridin-3-yl)-N-(5-pentan-2-yl-1H-pyrazol-3-yl)acetamide is its high potency and selectivity for PPARδ, making it a valuable tool for investigating the role of this receptor in various physiological processes. 2-(6-methylpyridin-3-yl)-N-(5-pentan-2-yl-1H-pyrazol-3-yl)acetamide is also relatively easy to synthesize and has high purity and yield, making it suitable for various research applications. However, one of the limitations of 2-(6-methylpyridin-3-yl)-N-(5-pentan-2-yl-1H-pyrazol-3-yl)acetamide is its relatively short half-life, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 2-(6-methylpyridin-3-yl)-N-(5-pentan-2-yl-1H-pyrazol-3-yl)acetamide. One potential area of investigation is the role of PPARδ in cancer, as this receptor has been implicated in various aspects of tumor growth and metastasis. 2-(6-methylpyridin-3-yl)-N-(5-pentan-2-yl-1H-pyrazol-3-yl)acetamide may also have applications in the treatment of metabolic disorders, such as obesity and diabetes, by improving metabolic function and glucose homeostasis. Additionally, further research is needed to elucidate the long-term effects of 2-(6-methylpyridin-3-yl)-N-(5-pentan-2-yl-1H-pyrazol-3-yl)acetamide on physiological processes and to determine its safety and efficacy in humans.
Métodos De Síntesis
The synthesis of 2-(6-methylpyridin-3-yl)-N-(5-pentan-2-yl-1H-pyrazol-3-yl)acetamide involves a multi-step process that starts with the reaction of 6-methylpyridin-3-amine with 2-bromoacetyl chloride to form 2-(6-methylpyridin-3-yl)acetamide. This intermediate is then reacted with 5-pentan-2-yl-1H-pyrazole-3-carboxylic acid to form the final product, 2-(6-methylpyridin-3-yl)-N-(5-pentan-2-yl-1H-pyrazol-3-yl)acetamide. The synthesis of 2-(6-methylpyridin-3-yl)-N-(5-pentan-2-yl-1H-pyrazol-3-yl)acetamide has been optimized to yield high purity and yield, making it suitable for various research applications.
Aplicaciones Científicas De Investigación
2-(6-methylpyridin-3-yl)-N-(5-pentan-2-yl-1H-pyrazol-3-yl)acetamide has been found to have various applications in scientific research, particularly in the field of pharmacology. It has been shown to act as a potent and selective agonist of the peroxisome proliferator-activated receptor delta (PPARδ), which plays a crucial role in regulating lipid metabolism and energy homeostasis. 2-(6-methylpyridin-3-yl)-N-(5-pentan-2-yl-1H-pyrazol-3-yl)acetamide has been used in various studies to investigate the role of PPARδ in various physiological processes, including lipid metabolism, glucose homeostasis, and inflammation.
Propiedades
IUPAC Name |
2-(6-methylpyridin-3-yl)-N-(5-pentan-2-yl-1H-pyrazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O/c1-4-5-11(2)14-9-15(20-19-14)18-16(21)8-13-7-6-12(3)17-10-13/h6-7,9-11H,4-5,8H2,1-3H3,(H2,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHPVSLWKADVIJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)C1=CC(=NN1)NC(=O)CC2=CN=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-methylpyridin-3-yl)-N-(5-pentan-2-yl-1H-pyrazol-3-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(4,5-Dimethyl-1,2,4-triazol-3-yl)methyl]-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridine](/img/structure/B7586381.png)

![2-[2-(2,3-Dimethylphenyl)piperidin-1-yl]acetamide](/img/structure/B7586390.png)
![2-(2,3,4,4a,5,6,7,7a-Octahydrocyclopenta[b]pyridin-1-ylmethyl)-5-ethyl-1,3-oxazole](/img/structure/B7586393.png)
![3-(2,3,4,4a,5,6,7,7a-Octahydrocyclopenta[b]pyridin-1-ylmethyl)-1,2-oxazole](/img/structure/B7586401.png)


![N-[(4-pyridin-3-ylphenyl)methyl]morpholine-4-carboxamide](/img/structure/B7586425.png)
![5-cyclopropyl-N-[1-(4-pyrazol-1-ylphenyl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B7586443.png)
![Imidazo[1,2-a]pyrazin-8-yl-(2-propan-2-ylthiomorpholin-4-yl)methanone](/img/structure/B7586449.png)
![3,4-difluoro-N-[(4-hydroxythian-4-yl)methyl]benzamide](/img/structure/B7586453.png)
